molecular formula C24H28N4O4 B1682741 替曼格雷 CAS No. 887936-68-7

替曼格雷

货号 B1682741
CAS 编号: 887936-68-7
分子量: 436.5 g/mol
InChI 键: ZEOQUKRCASTCFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Temanogrel, also known as APD791, is an oral small molecule inverse agonist of the serotonin 2A (5-HT2A) receptor . It has potent activity on platelets and vascular smooth muscle . It is currently being investigated in clinical studies .


Molecular Structure Analysis

Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da . It contains a total of 63 bonds, including 35 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Temanogrel is a highly selective 5-HT2A receptor antagonist with a Ki of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . It exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .


Physical And Chemical Properties Analysis

Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da .

科学研究应用

Thrombosis Treatment

Temanogrel is actively indicated for the treatment of Thrombosis . Thrombosis is the formation of a blood clot inside a blood vessel, obstructing the flow of blood through the circulatory system. Temanogrel, being a 5-HT2A receptor inverse agonist, can prevent or reduce the formation of these clots .

Acute Coronary Syndrome

Temanogrel has been indicated for the treatment of Acute Coronary Syndrome . This is a syndrome due to decreased blood flow in the coronary arteries such that part of the heart muscle is unable to function properly or dies.

Arterial Thrombosis

Another inactive indication of Temanogrel is Arterial Thrombosis . This is a blood clot in an artery, which can be very dangerous as it can cause ischemic stroke or heart attack.

CREST Syndrome

Temanogrel has also been indicated for CREST Syndrome , a form of systemic sclerosis, a systemic autoimmune disease.

Raynaud’s Phenomenon Secondary to Systemic Sclerosis

Clinical trials have been conducted to assess the effect of oral Temanogrel on digital blood flow in subjects with Raynaud’s Phenomenon Secondary to Systemic Sclerosis . The purpose of this study was to determine whether oral temanogrel improves digital blood flow in participants with this condition as a potential safe and effective treatment for symptoms associated with it .

Microvascular Obstruction (MVO) in Percutaneous Coronary Intervention (PCI)

Temanogrel has been studied for its effects on Microvascular Obstruction (MVO) in subjects undergoing Percutaneous Coronary Intervention (PCI) . MVO can occur during or after a PCI procedure, which is performed to resolve existing blockage in the coronary arteries. The presence of MVO post-PCI has been associated with worse clinical outcomes including mortality and hospitalization for heart failure . Temanogrel is designed to prevent or stop serotonin from narrowing blood vessels and forming clumps of platelets leading to blood clots during and after PCI .

作用机制

Target of Action

Temanogrel, also known as APD791, is a small molecule drug that primarily targets the serotonin 2A (5-HT2A) receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of platelets and vascular smooth muscle .

Mode of Action

Temanogrel acts as an inverse agonist of the 5-HT2A receptor In the case of Temanogrel, it inhibits the activation of the 5-HT2A receptor, thereby reducing the receptor’s activity .

Biochemical Pathways

It is known that the 5-ht2a receptor is involved in several pathways, including thecalcium signaling pathway and neuroactive ligand-receptor interaction . By acting as an inverse agonist of the 5-HT2A receptor, Temanogrel could potentially influence these pathways, leading to downstream effects on platelet aggregation and vascular smooth muscle function .

Pharmacokinetics

It is known that temanogrel is an oral small molecule drug , suggesting that it is absorbed through the gastrointestinal tract

Result of Action

Temanogrel’s action on the 5-HT2A receptor has a potent effect on platelets and vascular smooth muscle . By inhibiting the activation of the 5-HT2A receptor, Temanogrel can potentially reduce platelet aggregation, which is a key process in the formation of blood clots . This makes Temanogrel a potential therapeutic agent for conditions related to thrombosis .

Action Environment

It is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment interaction As such, factors such as diet, lifestyle, and exposure to certain environmental chemicals or toxins could potentially influence the action, efficacy, and stability of Temanogrel

安全和危害

Temanogrel has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety . It has been evaluated for safety, tolerability, and effect on microvascular obstruction in adult participants undergoing percutaneous coronary intervention .

未来方向

Temanogrel is currently in Phase 2 for the treatment of microvascular obstruction and Raynaud’s phenomenon secondary to systemic sclerosis . The primary endpoint of the study will be measured by the change in Index of Microcirculatory Resistance on day 1 post-PCI compared to baseline . The trial is expected to enroll 99 participants . The availability of the Phase 2 data is expected during the second half of 2022 .

属性

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237321
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis.
Record name APD791
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Temanogrel

CAS RN

887936-68-7
Record name Temanogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMANOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine (120 mg, 0.40 mmole), 3-methoxy-benzoyl chloride (81 mg, 0.48 mmole), and triethylamine (0.1 mL, 0.79 mmole) in 5 mL THF was stirred at room temperature for 10 minutes. The mixture was purified by HPLC to give the title compound as a white solid (TFA salt, 88 mg, 51%). 1H NMR (Acetone-d6, 400 MHz) 2.99-3.21 (m, 2H), 3.22-3.45 (m, 2H), 3.66 (t, J=4.80 Hz, 2H), 3.75 (s, 3H), 3.85 (s, 3H), 3.79-3.89 (m, 4H), 4.58 (t, J=4.80 Hz, 2H), 6.29 (d, J=2.02 Hz 1H), 7.13 (dd, J=8.34, 2.53 Hz, 1H), 7.22 (d, J=8.84 Hz, 1H), 7.42 (t, J=7.83 Hz, 1H), 7.47 (d, J=1.77 Hz, 1H), 7.52 (t, J=1.77 Hz, 1H), 7.56 (d, J=7.07 Hz, 1H), 7.80-7.83 (m, 1H), 7.91-7.96 (m, 1H), 9.54 (s, NH). Exact mass calculated for C24H28N4O4 436.2. found 437.5 (MH+).
Name
3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temanogrel
Reactant of Route 2
Reactant of Route 2
Temanogrel
Reactant of Route 3
Reactant of Route 3
Temanogrel
Reactant of Route 4
Reactant of Route 4
Temanogrel
Reactant of Route 5
Reactant of Route 5
Temanogrel
Reactant of Route 6
Reactant of Route 6
Temanogrel

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。